2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound with a molecular formula of C₂₀H₂₂N₄O₃ and a molecular weight of 366.42 g/mol . Its structure features:
- A quinazolinone core, which is a bicyclic system known for pharmacological relevance.
- A piperazine ring substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the N4 position.
- A 4-methyl group on the quinazolinone scaffold.
This compound is synthesized via multi-step reactions, including cyclization of substituted anilines and carbonyl compounds under controlled conditions . Its structural complexity and functional groups (e.g., benzodioxole for lipophilicity, piperazine for solubility and receptor interaction) make it a candidate for neuropharmacological research, particularly targeting neurotransmitter systems .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-20-16(3-2-4-17(20)26)23-21(22-14)25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)28-13-27-18/h5-6,11H,2-4,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMAMBBOOOYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazinyl intermediate.
Quinazolinone Core Construction: The piperazinyl intermediate is further reacted with appropriate reagents to construct the quinazolinone core, often involving cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced analogs, and substituted piperazine compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Dopamine Agonism
One of the primary applications of this compound is its role as a dopamine agonist . Dopamine agonists are crucial in treating neurological disorders such as Parkinson's disease. The compound exhibits properties that may enhance dopaminergic activity, which is beneficial for alleviating symptoms such as tremors and rigidity associated with Parkinson's disease .
Antidepressant Effects
Research has indicated that compounds similar to this quinazolinone derivative may possess antidepressant properties . Studies suggest that modulation of serotonin and norepinephrine levels can lead to improved mood and cognitive function, making it a candidate for further investigation in treating depression .
Anxiolytic Properties
The compound also shows promise as an anxiolytic , potentially reducing anxiety levels. Its interaction with neurotransmitter systems could provide a therapeutic avenue for patients suffering from anxiety disorders .
Receptor Interaction
The compound's efficacy is largely attributed to its ability to interact with various neurotransmitter receptors, including dopamine D2 receptors and serotonin receptors. These interactions can modulate neurotransmission and influence behavioral outcomes .
Neuroprotective Effects
There is evidence suggesting that this compound may exhibit neuroprotective effects , which could be advantageous in neurodegenerative conditions. By protecting neurons from damage, it may help in slowing the progression of diseases like Alzheimer’s and Parkinson’s .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its uniqueness, the compound is compared with analogs sharing quinazolinone, piperazine, or benzodioxole motifs. Key comparisons include physicochemical properties, substituent effects, and reported biological activities.
Table 1: Comparative Analysis of Quinazolinone Derivatives
Structural and Functional Divergences
Benzodioxole vs. Halogenated/Aryl Groups: The target compound’s 1,3-benzodioxole group enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorophenyl () or chlorophenyl () analogs .
Piperazine Modifications :
- Unlike hydroxyethyl-piperazine () or ethyl carboxylate derivatives (), the target compound’s N4-benzodioxolylmethyl-piperazine introduces steric bulk and electron-rich aromaticity, which may influence receptor affinity .
Quinazolinone Core vs. Pyridopyrimidine (PD173955): PD173955’s pyridopyrimidine scaffold lacks the hydrogen-bonding capability of quinazolinone’s carbonyl group, leading to divergent kinase selectivity profiles .
Pharmacological Implications
- Neuropharmacological Potential: The target compound’s benzodioxole and piperazine groups are structurally aligned with serotonin/dopamine receptor modulators (e.g., aripiprazole analogs), suggesting CNS applications .
- Kinase Inhibition : While PD173955 () and chlorophenyl derivatives () target tyrosine kinases, the target compound’s benzodioxole may redirect activity toward G-protein-coupled receptors or epigenetic regulators .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one , also known as piribedil, is a derivative of quinazoline that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Piribedil has the following chemical properties:
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
Piribedil primarily acts as a dopamine agonist , which means it stimulates dopamine receptors in the brain. This mechanism is particularly beneficial in treating conditions like Parkinson's disease, where dopamine levels are critically low. The compound has been shown to enhance dopaminergic activity, thereby improving motor functions and reducing tremors associated with Parkinson's disease .
1. Neuroprotective Effects
Piribedil exhibits neuroprotective properties, which are essential in neurodegenerative diseases. It has been demonstrated to protect neurons from oxidative stress and apoptosis, contributing to its efficacy in managing Parkinson's disease symptoms .
2. Peripheral Circulation
In addition to its central nervous system effects, piribedil enhances peripheral circulation by increasing blood flow in the femoral artery. This effect is attributed to the inhibition of sympathetic nerve tone, which may help in treating conditions related to poor circulation .
3. Cognitive Enhancement
Research indicates that piribedil may improve cognitive functions by modulating neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways .
Case Studies and Clinical Trials
Several studies have highlighted the therapeutic potential of piribedil:
- Parkinson's Disease Management : A clinical study involving patients with Parkinson's disease showed significant improvement in motor symptoms when treated with piribedil compared to placebo groups. The results indicated a marked reduction in tremors and rigidity .
- Safety Profile : In long-term studies, piribedil was found to have a favorable safety profile with minimal side effects, making it a viable option for chronic treatment regimens .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of piribedil:
| Study | Focus | Findings |
|---|---|---|
| Rondot et al. (1992) | Parkinson's Disease | Significant reduction in tremors; improved motor function |
| Hamid et al. (2007) | Neuroprotection | Demonstrated protective effects against oxidative stress |
| PubMed Study (2006) | Pharmacokinetics | Rapid absorption (Tmax = 1h), low plasma protein binding (low interaction risk) |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of piperazine derivatives with substituted quinazolinone precursors. A common approach includes refluxing intermediates in ethanol or DMF with catalysts (e.g., sodium acetate) to form the piperazine-quinazolinone linkage . Purification via recrystallization (e.g., using dioxane/EtOH mixtures) or chromatography (TLC/HPLC monitoring) is critical for optimizing purity . For example, related compounds achieved 69% yield using titanium tetrachloride-mediated reactions .
Q. Which spectroscopic methods are most effective for structural characterization?
Combine NMR (¹H/¹³C) to confirm aromatic and heterocyclic proton environments, IR for functional group analysis (e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. Elemental analysis (%C, %H, %N) is essential to verify stoichiometric purity .
Q. How should initial biological activity screening be designed?
Use in vitro assays targeting receptors or enzymes structurally related to piperazine-quinazolinone derivatives (e.g., serotonin or dopamine receptors). Dose-response curves (1–100 μM) and positive/negative controls are mandatory. For example, clozapine-like analogues were screened for hematological interactions using cell-based assays .
Advanced Research Questions
Q. How can conflicting solubility or stability data be resolved during formulation studies?
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) may arise from protonation states of the piperazine moiety. Perform pH-dependent solubility profiling (pH 1–10) and stability studies under accelerated conditions (40°C/75% RH). Use HPLC-UV to quantify degradation products and identify labile functional groups (e.g., benzodioxole ring oxidation) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicity?
Adopt a tiered approach:
- Phase 1 (Lab): Measure logP, pKa, and hydrolysis rates using OECD guidelines .
- Phase 2 (Microcosm): Assess biodegradation in soil/water systems with LC-MS/MS quantification.
- Phase 3 (Ecotoxicology): Test acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD 202/211 protocols .
Q. How can molecular docking predict target interactions, and how reliable are these models?
Use Schrödinger Suite or AutoDock Vina to dock the compound into receptor structures (e.g., 5-HT₂A or PDE4). Validate predictions with mutagenesis (e.g., alanine scanning) and SPR binding assays. Cross-reference with SAR data from analogues like ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate to refine scoring functions .
Q. What strategies address low yield in scale-up synthesis?
- Process Optimization: Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst Screening: Test palladium or copper catalysts for coupling reactions.
- Continuous Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
